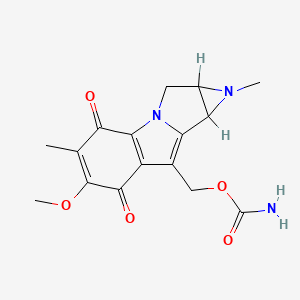
1-Benzhydryl-N-methylazetidin-3-amin
Übersicht
Beschreibung
1-Benzhydryl-N-methylazetidin-3-amine (1-BHMA) is an organic compound belonging to the azetidine family. It is a colorless solid, soluble in water and other polar solvents. 1-BHMA has been used in a variety of scientific research applications, due to its unique properties and versatile structure. It can be synthesized in a variety of ways, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are all of great interest to scientists.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie kann diese Verbindung auf ihre Pharmakokinetik und Pharmakodynamik untersucht werden. Sie könnte nützlich sein, um die Wechselwirkung neuer Arzneimittelkandidaten mit biologischen Systemen zu verstehen, insbesondere aufgrund ihrer Relevanz als synthetisches Cannabinoid .
Biochemie
Biochemiker könnten 1-Benzhydryl-N-methylazetidin-3-amin auf seine Eigenschaften hinsichtlich der Interaktion mit Enzymen untersuchen. Es könnte als Inhibitor oder Aktivator für bestimmte biochemische Pfade wirken und Einblicke in die Regulation von Stoffwechselprozessen liefern .
Materialwissenschaft
Die Eigenschaften der Verbindung könnten in der Materialwissenschaft für die Synthese neuartiger Materialien genutzt werden. Ihre Molekülstruktur kann die Herstellung von Polymeren mit bestimmten Eigenschaften oder die Verbesserung bestehender Materialien ermöglichen .
Analytische Chemie
Analytische Chemiker könnten this compound als Standard oder Reagenz in der Chromatographie, Massenspektrometrie oder Spektroskopie verwenden. Es könnte bei der Entwicklung neuer analytischer Techniken oder bei der Verfeinerung bestehender Methoden helfen .
Chemieingenieurwesen
Schließlich könnte diese Verbindung im Chemieingenieurwesen auf ihre prozessbezogenen Eigenschaften untersucht werden, z. B. ihr Verhalten in der Reaktionstechnik oder ihre Rolle bei der Optimierung chemischer Prozesse .
Eigenschaften
IUPAC Name |
1-benzhydryl-N-methylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-18-16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFKVNTZBGKHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988869 | |
| Record name | 1-(Diphenylmethyl)-N-methylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69159-49-5 | |
| Record name | 3-Azetidinamine, 1-(diphenylmethyl)-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069159495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Diphenylmethyl)-N-methylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)





